8-Bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Linagliptin is researched for its potential in treating type 2 diabetes. This intermediate belongs to the class of substituted purine derivatives.
The synthesis of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is achieved through a one-pot process. [] The process starts with the reaction of 8-bromo-3-methylxanthine and 1-bromo-2-butyne. Without any purification of the resulting product, 2-chloro-4-methylquinazoline is added directly to the reaction mixture. This leads to the formation of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then isolated through filtration. []
The primary application of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, as highlighted in the abstracts, is its use as a key intermediate in the synthesis of Linagliptin. [] The simplified one-pot synthesis method contributes to a higher yield of this intermediate, ultimately leading to a more efficient production of Linagliptin.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8